rac-(1R,2R)-2-ethoxycyclohexan-1-amine
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Overview
Description
rac-(1R,2R)-2-ethoxycyclohexan-1-amine: is a chiral amine compound with potential applications in various fields of research and industry. The compound features a cyclohexane ring substituted with an ethoxy group and an amine group, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-ethoxycyclohexan-1-amine can be achieved through several methods. One common approach involves the reduction of rac-(1R,2R)-2-ethoxycyclohexanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of rac-(1R,2R)-2-ethoxycyclohexanone using a metal catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. This method ensures high yield and purity of the desired amine compound .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-ethoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in THF or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or NaOMe in methanol.
Major Products Formed:
Oxidation: Corresponding imine or nitrile.
Reduction: Secondary or tertiary amines.
Substitution: Azido or methoxy derivatives.
Scientific Research Applications
rac-(1R,2R)-2-ethoxycyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-ethoxycyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in enzyme kinetics, receptor activation, or inhibition, ultimately affecting various biochemical pathways .
Comparison with Similar Compounds
- rac-(1R,2R)-2-isopropoxycyclohexan-1-amine
- rac-(1R,2R)-2-methoxycyclohexan-1-amine
- rac-(1R,2R)-2-phenoxycyclohexan-1-amine
Comparison: rac-(1R,2R)-2-ethoxycyclohexan-1-amine is unique due to its ethoxy substituent, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications .
Properties
CAS No. |
741197-32-0 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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